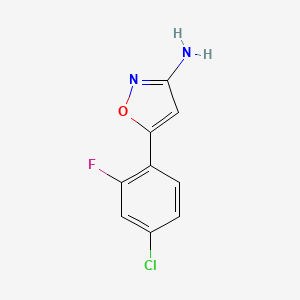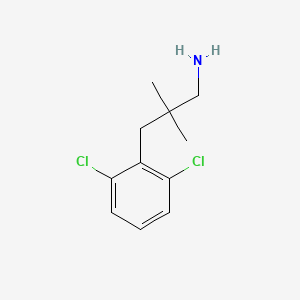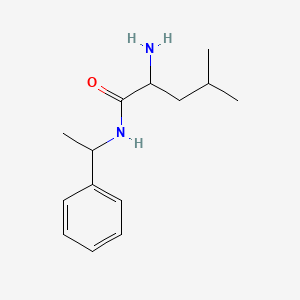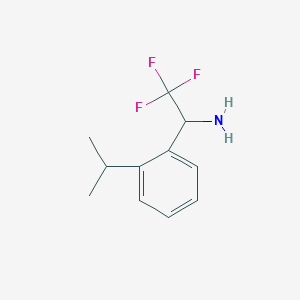
2,2,2-Trifluoro-1-(2-isopropylphenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(2-isopropylphenyl)ethan-1-amine is an organic compound characterized by the presence of trifluoromethyl and isopropylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(2-isopropylphenyl)ethan-1-amine typically involves the reaction of 2-isopropylphenylamine with trifluoroacetaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-1-(2-isopropylphenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-(2-isopropylphenyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-1-(2-isopropylphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in its reactivity and interactions. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoro-1-phenylethanamine: Similar in structure but lacks the isopropyl group.
2,2,2-Trifluoro-1-(p-tolyl)ethan-1-amine: Contains a p-tolyl group instead of the isopropylphenyl group.
Uniqueness
2,2,2-Trifluoro-1-(2-isopropylphenyl)ethan-1-amine is unique due to the presence of both trifluoromethyl and isopropylphenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C11H14F3N |
|---|---|
Molekulargewicht |
217.23 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(2-propan-2-ylphenyl)ethanamine |
InChI |
InChI=1S/C11H14F3N/c1-7(2)8-5-3-4-6-9(8)10(15)11(12,13)14/h3-7,10H,15H2,1-2H3 |
InChI-Schlüssel |
VLHJPHGKXYXSMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC=C1C(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


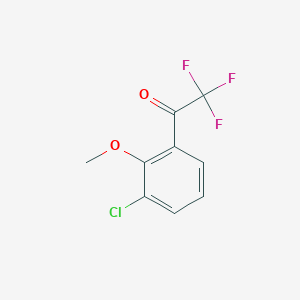
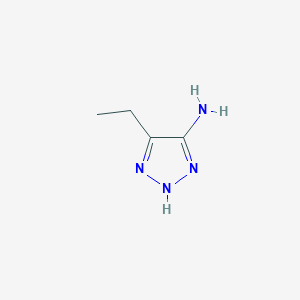
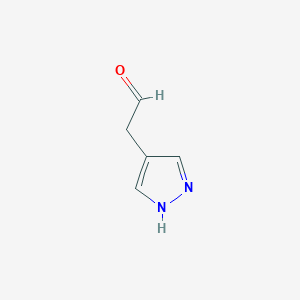

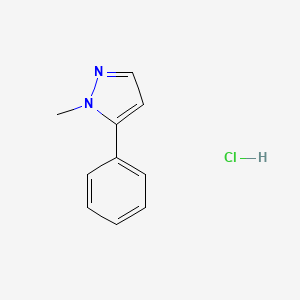
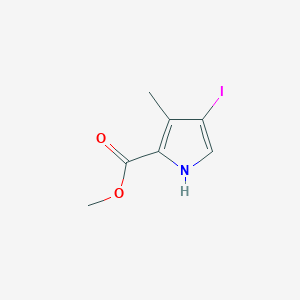
![3-(2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-oxazol-5-yl)propanoicacid](/img/structure/B15309694.png)
amine hydrochloride](/img/structure/B15309705.png)
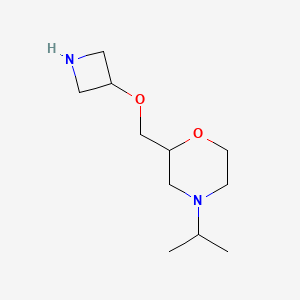
![2-Hydroxybicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15309725.png)

